molecular formula C15H24O2 B12664238 (Z)-5-Undecylidenefuran-2(5H)-one CAS No. 77085-63-3

(Z)-5-Undecylidenefuran-2(5H)-one

Cat. No.: B12664238
CAS No.: 77085-63-3
M. Wt: 236.35 g/mol
InChI Key: QIKKUOPGWZUABH-KAMYIIQDSA-N
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Description

(Z)-5-Undecylidenefuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with an undecylidene substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Undecylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the double bond in the undecylidene side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Undecylidenefuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the undecylidene side chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted furanones, depending on the specific reaction and conditions used.

Scientific Research Applications

(Z)-5-Undecylidenefuran-2(5H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-Undecylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Arylidene-2(5H)-furanone: Similar in structure but with an arylidene substituent.

    5-Alkoxy-2(5H)-furanone: Contains an alkoxy group instead of an undecylidene group.

    γ-Alkylidnebutenolides: Related compounds with different alkylidene groups.

Uniqueness

(Z)-5-Undecylidenefuran-2(5H)-one is unique due to its specific undecylidene side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

77085-63-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(5Z)-5-undecylidenefuran-2-one

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h11-13H,2-10H2,1H3/b14-11-

InChI Key

QIKKUOPGWZUABH-KAMYIIQDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\1/C=CC(=O)O1

Canonical SMILES

CCCCCCCCCCC=C1C=CC(=O)O1

Origin of Product

United States

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